molecular formula C10H14BrNO2S B1454874 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide CAS No. 1396777-19-7

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Cat. No. B1454874
M. Wt: 292.19 g/mol
InChI Key: NHKHYALYYDPUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” is a chemical compound with the molecular formula C10H14BrNO2S . It is also known by other names such as “4-Brom-N,N-diethylbenzolsulfonamid” in German, “4-Bromo-N,N-diethylbenzenesulfonamide” in English, and “4-Bromo-N,N-diéthylbenzènesulfonamide” in French .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group contains two ethyl groups and one dimethyl group .

Scientific Research Applications

Gastroprotective Properties

Research on ebrotidine, a compound with a similar bromo-benzenesulfonamide structure, highlights its unique properties combining H2-receptor antagonist activities with cytoprotective capabilities. This dual action, involving enhanced mucus gel protective qualities and promotion of mucosal repair, positions it as a potential therapeutic agent in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Electrochemical Surface Finishing and Energy Storage

Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) have been reviewed, revealing their application in electroplating and energy storage. This research area demonstrates the potential for utilizing related chemical structures in developing new materials for energy applications (Tsuda, Stafford, & Hussey, 2017).

Flame Retardants

A review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and their potential risks. The study emphasizes the need for further research on the environmental fate and toxicity of these compounds, indicating the relevance of bromo-benzenesulfonamide derivatives in environmental sciences (Zuiderveen, Slootweg, & de Boer, 2020).

Regioselectivity in Chemical Synthesis

Research exploring the regioselectivity of bromination in unsymmetrical dimethylpyridines provides insights into the chemical behavior and potential applications of bromo-substituted compounds in organic synthesis. This work helps understand how bromo-groups influence chemical reactions, which could be relevant to the synthesis and application of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide derivatives (Thapa, Brown, Balestri, & Taylor, 2014).

properties

IUPAC Name

4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKHYALYYDPUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-bromo-2-methylbenzenesulfonyl chloride (1.00 g, 3.71 mmol) in CH2Cl2 (10 mL) was added N-ethyldiisopropylamine (0.71 mL, 4.31 mmol) and N-methylethylamine (0.96 mL, 11.13 mmol). The cold bath was removed and the reaction was stirred for 2 h. At completion, the reaction was concentrated, and the crude material was dissolved in CH2Cl2 (20 mL). The mixture was washed with 0.5 N aqueous HCl (3×10 mL), sat. aq. NaHCO3 (2×10 mL), water (10 mL), and saturated aqueous NaCl (5 mL), dried (Na2SO4), and concentrated to give 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide (0.91 g, 3.11 mmol, 85% yield). This material was directly dissolved in 1,4-dioxane (10 mL) and treated with bisboron pinacol ester (0.87 g, 3.43 mmol), PdCl2(dppf)-DCM (69 mg, 0.093 mmol), and KOAc (0.92 g, 9.34 mmol). The reaction was heated at 85° C. for 2 h. At completion, the reaction was cooled to room temperature and concentrated. The crude material was treated with CH2Cl2 (30 mL) and water (10 mL). The organic layer was washed with water (2×10 mL) and brine (5 mL), dried over Na2SO4 and concentrated. The crude material was purified by flash chromatography over silica gel (5-20% EtOAc:hexane eluent) to give N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide (0.64 g, 60% yield). 1H NMR (300 MHz, MeOH) δ ppm 7.80-7.88 (m, 1H), 7.68-7.77 (m, 2H), 3.26 (q, J=7.12 Hz, 2H), 2.83 (s, 3H), 2.61 (s, 3H), 1.37 (s, 12H), 1.17 (t, J=7.15 Hz, 3H). MS (EI) m/z: 340 [M+H]+. HPLC (Sunfire C18 4.6 mm×50 mm, 10-90% MeCN:10 mM aq NH4OAc, 2 min gradient) tR=2.48 min, 91% integrated area.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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